Human motilin

Übersicht

Beschreibung

Motilin ist ein 22-Aminosäure-Polypeptidhormon, das eine entscheidende Rolle bei der gastrointestinalen Motilität spielt. Es wurde erstmals 1972 entdeckt, als Forscher beobachteten, dass die Einführung einer alkalischen Lösung in den Zwölffingerdarm von Hunden starke Magenkontraktionen verursachte . Motilin wird von endokrinen Zellen im Dünndarm, insbesondere im Zwölffingerdarm und im Jejunum, ausgeschüttet . Seine Hauptfunktion besteht darin, die wandernde myoelektrische Komplexkomponente der gastrointestinalen Motilität zu erhöhen und die Produktion von Pepsin zu stimulieren .

Herstellungsmethoden

Motilin wurde ursprünglich aus der Schleimhaut des Schweinedarms isoliert . Die synthetische Herstellung von Motilin beinhaltet die Festphasenpeptidsynthese, die eine sequenzielle Addition von Aminosäuren ermöglicht, um die vollständige Polypeptidkette zu bilden. Dieses Verfahren gewährleistet eine hohe Reinheit und Ausbeute des Endprodukts . Die industrielle Produktion von Motilin beinhaltet in der Regel die rekombinante DNA-Technologie, bei der das Motilin-Gen in einen geeigneten Wirtsorganismus, wie z. B. Escherichia coli, eingebracht wird, um das Hormon in großen Mengen zu produzieren .

Wissenschaftliche Forschungsanwendungen

Motilin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird Motilin als Modellpeptid verwendet, um die Proteinfaltung und -stabilität zu untersuchen . In der Biologie wird es verwendet, um die Mechanismen der gastrointestinalen Motilität und die Regulation von Hungersignalen zu untersuchen . In der Medizin werden Motilin-Rezeptor-Agonisten als potenzielle Behandlungen für gastrointestinale Hypomotilitätsstörungen entwickelt . Außerdem wird Motilin als Biomarker verwendet, um den Hunger bei Jungfischen während der Absetzphase zu schätzen .

Wirkmechanismus

Motilin übt seine Wirkung aus, indem es an den Motilin-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der sich auf der Oberfläche der glatten Muskelzellen des Magen-Darm-Trakts befindet . Diese Bindung aktiviert eine Signalkaskade, die zur Kontraktion dieser Muskeln führt und so die gastrointestinale Motilität fördert . Motilin stimuliert auch die Freisetzung von Insulin aus der Bauchspeicheldrüse und löst Hungersignale aus . Zu den molekularen Zielstrukturen und Wegen, die am Wirkmechanismus von Motilin beteiligt sind, gehört die Aktivierung der Adenylatcyclase und die anschließende Erhöhung der cyclischen Adenosinmonophosphat-Spiegel .

Wirkmechanismus

Target of Action

Motilin, a gastrointestinal (GI) hormone, is produced in endocrine cells in the mucosa of the upper intestine . Its primary target is the specific motilin receptor (MLN-R), which is found in various mammals . The MLN-R has also been identified in non-mammalian vertebrates .

Mode of Action

When motilin is released, it binds to the MLN-R . This binding triggers muscle contractions in the small intestine . These contractions move food from the small intestine to the large intestine, a process known as the migrating motor complex .

Biochemical Pathways

Motilin is known to regulate the phase III of the interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews . This motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .

Pharmacokinetics

The pharmacokinetics of motilin can be described by a linear model . After intravenous administration, the plasma concentration of motilin rapidly increases to a maximum at the end of the infusion . After the infusion is completed, plasma concentrations decline monoexponentially with an elimination half-time of 4.57–5.64 minutes . The area under the concentration-time curve and the maximum concentration increase in proportion to the dose .

Result of Action

The primary function of motilin is to move food through the gastrointestinal tract . It also helps produce a stomach enzyme called pepsin, which aids in protein digestion . Furthermore, motilin helps trigger gallbladder emptying, hunger cues, and the release of insulin from the pancreas .

Action Environment

The release of motilin is influenced by various factors. For instance, the body produces more motilin during fasting periods, such as between meals or during sleep . Motilin levels also vary depending on what you eat. For example, motilin decreases when you eat foods with fat or sugar (glucose) . In addition, certain conditions can affect motilin levels. For example, pregnant individuals typically have lower motilin levels, which can cause constipation and heartburn .

Zukünftige Richtungen

The physiological role of motilin and its receptors in the brain requires further investigation . Erythromycin and its derivatives act as motilin agonists with clinically useful prokinetic potential . The motilin receptor has recently been cloned and has substantial structural homology with the growth hormone secretagogue receptor .

Biochemische Analyse

Biochemical Properties

Human Motilin is produced in endocrine cells in the mucosa of the upper intestine . It is an important regulator of gastrointestinal (GI) motility and mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .

Cellular Effects

This compound-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain . The mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .

Molecular Mechanism

This compound activates the motilin receptor (MTLR), a class A G protein–coupled receptor (GPCR), and stimulates GI motility . Upon stimulation, MTLR predominantly activates the Gq/11 protein, induces Ca2+ fluxes, and regulates human GI motility .

Temporal Effects in Laboratory Settings

It is known that the N and C termini of motilin are highly conserved across species , indicating the involvement of both termini in the physiological function of motilin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Motilin is active in most mammals but does not respond in rodents, in which the genes of motilin and its receptor have become pseudogenes .

Metabolic Pathways

This compound is involved in the regulation of the migrating motor complex, which, in turn, controls food digestion, the transmission of hunger signals, and GI hormone secretion .

Transport and Distribution

It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .

Subcellular Localization

It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .

Vorbereitungsmethoden

Motilin was originally isolated from the mucosa of the porcine intestine . The synthetic preparation of motilin involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the complete polypeptide chain. This method ensures high purity and yield of the final product . Industrial production of motilin typically involves recombinant DNA technology, where the motilin gene is inserted into a suitable host organism, such as Escherichia coli, to produce the hormone in large quantities .

Analyse Chemischer Reaktionen

Motilin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Motilin zur Bildung von Disulfidbrücken führen, die seine dreidimensionale Struktur stabilisieren .

Vergleich Mit ähnlichen Verbindungen

Motilin ist einzigartig in seiner Fähigkeit, die gastrointestinale Motilität zu stimulieren und Hungersignale zu regulieren. Ähnliche Verbindungen sind Ghrelin, ein weiteres gastrointestinales Hormon, das ebenfalls Hungersignale auslöst und die Magenentleerung fördert . Ghrelin und Motilin unterscheiden sich in ihren Aminosäuresequenzen und ihrer Rezeptorbindungsspezifität . Erythromycin, ein Makrolid-Antibiotikum, wirkt als Motilin-Rezeptor-Agonist und imitiert die Wirkung von Motilin auf die gastrointestinale Motilität . Andere ähnliche Verbindungen sind Cholecystokinin und Peptid YY, die ebenfalls die gastrointestinale Motilität regulieren, jedoch über unterschiedliche Mechanismen .

Eigenschaften

IUPAC Name |

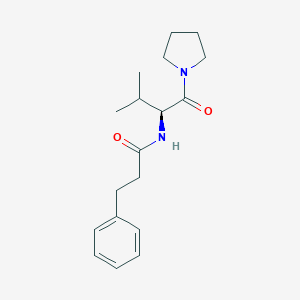

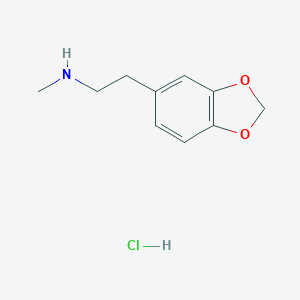

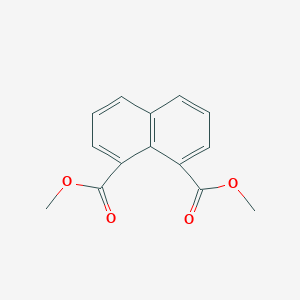

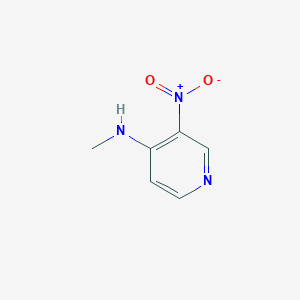

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRVABPNVHYXRT-BQWXUCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H188N34O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2699.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9072-41-7 | |

| Record name | Human motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.